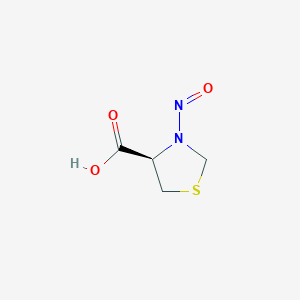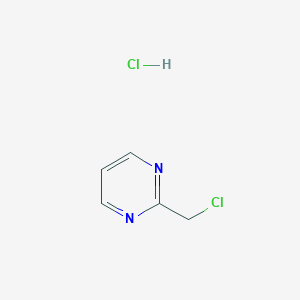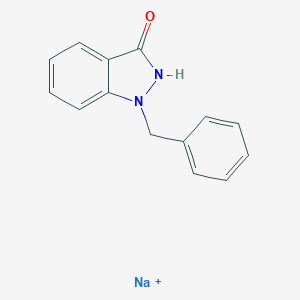
N-Nitrosothioproline
Vue d'ensemble
Description
N-Nitrosothioproline is a chemical compound that belongs to the class of nitrosamines. It is a potent carcinogen and is known to cause cancer in animals. This compound is synthesized by reacting proline with nitrite and acid.
Applications De Recherche Scientifique
Agent de piégeage des nitrites
La N-nitrosothioproline (NTPRO) est un produit de condensation de la cystéine avec la formaldéhyde et l'acétaldéhyde . On pense qu'il s'agit d'un agent efficace de piégeage des nitrites dans le corps humain . Il libère la cystéine dans le foie et protège le foie .
Nature non mutagène
NTPRO est un composé N-nitrosé (NOC) non mutagène, et est donc probablement non cancérigène, comme la N-nitrosoproline . Cette caractéristique en fait un composé plus sûr à utiliser dans diverses applications .
Vitesse de nitrosation
La nitrosation de la thioproline (TPRO), à partir de laquelle l'NTPRO est dérivé, est près de 1000 fois plus rapide que celle de la proline . Cette propriété pourrait être exploitée dans la recherche et les applications qui nécessitent une nitrosation rapide .
Prévention du cancer
En raison de leur capacité efficace de piégeage des nitrites dans le corps humain, la TPRO et la méthylthioproline (MTPRO) peuvent jouer un rôle important dans la prévention du cancer . L'effet anticancérigène de la TPRO a été démontré expérimentalement par l'inhibition du cancer de l'estomac induit par la co-administration de benzylméthylamine et de nitrite chez les rats .
Présence dans les aliments cuits
La TPRO, à partir de laquelle l'NTPRO est dérivé, se trouve dans divers aliments cuits, tels que les légumes, la morue, les champignons shiitake et les aliments à base de foie <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1
Mécanisme D'action
Target of Action
N-Nitrosothioproline (NTPRO) is primarily targeted towards nitrite compounds in the human body . It is a major N-nitroso compound (NOC) found in human urine .
Mode of Action
NTPRO interacts with nitrite compounds in the body, trapping them effectively . The nitrosation of thioproline to form NTPRO is nearly 1000 times faster than that of proline . This rapid reaction allows NTPRO to effectively trap nitrite compounds, reducing their availability for potentially harmful reactions .
Biochemical Pathways
The formation of NTPRO involves the nitrosation of thioproline, a condensation product of cysteine with formaldehyde . This reaction occurs rapidly and results in the trapping of nitrite compounds . The trapped nitrites are then excreted from the body in the urine, along with NTPRO .
Pharmacokinetics
NTPRO is excreted into urine without further metabolic change .
Result of Action
The primary result of NTPRO’s action is the trapping and excretion of nitrite compounds . This action is thought to play an important role in cancer prevention due to the effective nitrite-trapping capacity of NTPRO . It is nonmutagenic and thus is probably noncarcinogenic, like N-nitrosoproline .
Action Environment
The action of NTPRO can be influenced by various environmental factors. For instance, the presence of Escherichia coli lipopolysaccharide (LPS) has been shown to stimulate the formation of NTPRO . Additionally, the availability of ascorbic acid can impact the excretion of NTPRO . In ascorbic acid-deficient conditions, the excretion of NTPRO increased 6-fold after LPS injection .
Safety and Hazards
Analyse Biochimique
Cellular Effects
It is known that N-Nitrosothioproline is excreted into urine without further metabolic change . This suggests that it may have an impact on renal function and metabolism.
Molecular Mechanism
It is known that the nitrosation of thioproline to form this compound is a rapid process
Metabolic Pathways
This compound is involved in the nitrosation of thioproline, a process that is nearly 1000 times faster than that of proline
Propriétés
IUPAC Name |
(4R)-3-nitroso-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O3S/c7-4(8)3-1-10-2-6(3)5-9/h3H,1-2H2,(H,7,8)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGLMHMRNPVACGS-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CS1)N=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N(CS1)N=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601006946 | |
| Record name | (4R)-3-Nitroso-1,3-thiazolidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601006946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
86594-16-3 | |
| Record name | (4R)-3-Nitroso-4-thiazolidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86594-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Nitrosothioproline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086594163 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4R)-3-Nitroso-1,3-thiazolidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601006946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-NITROSO-4-THIAZOLIDINECARBOXYLIC ACID, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PPV8HS2K7J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is N-Nitrosothioproline (NTPRO) and how is it formed in the human body?
A1: this compound (NTPRO), also known as N-nitrosothiazolidine-4-carboxylic acid, is a non-mutagenic nitrosamine formed in the human body through the reaction of thioproline with nitrite. [, ] This nitrosation process is significantly more efficient with thioproline compared to proline, making NTPRO a sensitive marker for assessing in vivo nitrosation. [, ]
Q2: What factors influence the formation of NTPRO in humans?
A2: Several factors can affect NTPRO formation. Dietary intake plays a significant role, particularly the consumption of foods rich in nitrates like vegetables. [] When these nitrates are converted to nitrites in the body, they can react with thioproline (found in foods like cod and mushrooms) to produce NTPRO. [, ] Additionally, cigarette smoking has been linked to increased urinary NTPRO levels. [, ] Furthermore, individuals with ascorbic acid deficiency exhibit markedly higher NTPRO excretion, suggesting a protective role of this vitamin against nitrosation. [, ]
Q3: How is NTPRO linked to inflammation and nitric oxide synthase (NOS) activity?
A3: Studies using ascorbic acid-deficient rats (ODS rats) have shown that inflammation induced by lipopolysaccharide (LPS) leads to a substantial increase in both nitrate and NTPRO excretion. [] This effect is attributed to the induction of nitric oxide synthase (NOS), an enzyme responsible for producing nitric oxide. [] The increased NOS activity generates reactive nitrogen species, including nitrosating agents like N2O3, which contribute to elevated NTPRO formation. []
Q4: Can NTPRO levels be used as a biomarker for any diseases?
A4: While not a direct biomarker for specific diseases, NTPRO excretion levels offer insights into the process of nitrosation within the body. [] Elevated levels might indicate increased nitrosative stress, a condition potentially linked to various chronic diseases, including cancer. [] For instance, although not directly correlated with stomach cancer rates, low urinary NTPRO levels in populations with the lowest stomach cancer risk suggest a possible association between lower endogenous nitrosation and reduced cancer susceptibility. []
Q5: What is the significance of thioproline in relation to NTPRO and human health?
A5: Thioproline acts as an effective nitrite-trapping agent in the body, preferentially reacting with nitrite to form NTPRO. [] Since NTPRO is considered non-carcinogenic and is excreted in urine, thioproline might play a protective role by scavenging nitrite and reducing the formation of potentially harmful N-nitroso compounds. [, ] This characteristic highlights the potential benefits of dietary thioproline intake. [, ]
Q6: Are there any known methods to reduce NTPRO formation in the body?
A6: Based on current research, maintaining a balanced diet with adequate ascorbic acid intake, avoiding excessive nitrate consumption, and abstaining from smoking are suggested strategies for minimizing NTPRO formation. [, , ] Additionally, incorporating foods naturally rich in thioproline could offer a dietary approach to trapping nitrite and potentially mitigating nitrosative stress. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















